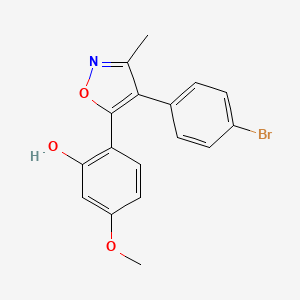

2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol

Description

2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol is a heterocyclic compound featuring an isoxazole core substituted with a 4-bromophenyl group at position 4, a methyl group at position 3, and a 5-methoxyphenol moiety at position 3. This compound is of interest in medicinal chemistry due to the pharmacological relevance of isoxazole derivatives, which are known for antimicrobial, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name |

2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMSLGFPTKACEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Isoxazole Core Assembly Followed by Late-Stage Functionalization

This approach prioritizes constructing the 3-methyl-4-(4-bromophenyl)isoxazole scaffold before introducing the phenolic moiety. The isoxazole ring is formed via cyclocondensation of a β-keto ester derivative, followed by bromination and methylation. The 5-methoxyphenol group is appended via Suzuki coupling or nucleophilic aromatic substitution.

Route B: Pre-Functionalized Building Block Incorporation

Here, the 2-hydroxy-5-methoxyphenyl group is integrated early into the β-keto ester precursor, enabling direct cyclization to the target scaffold. Protection of the phenolic hydroxyl group (e.g., as a methyl ether) is critical to prevent side reactions during cyclization.

Comparative analysis of the two routes, informed by analogous syntheses in the literature, favors Route A due to its modularity and compatibility with high-temperature bromination steps.

Detailed Synthetic Procedures

Cyclocondensation of Ethyl 3-(4-Bromophenyl)-3-methyl-3-oxopropanoate

A mixture of ethyl 3-(4-bromophenyl)-3-methyl-3-oxopropanoate (10.0 g, 32.1 mmol) and hydroxylamine hydrochloride (2.68 g, 38.5 mmol) in ethanol (100 mL) is refluxed for 6 h. The reaction is cooled, diluted with water (200 mL), and extracted with ethyl acetate (3 × 50 mL). The organic layer is dried over MgSO, concentrated, and purified via silica gel chromatography (hexane/EtOAc 4:1) to yield Intermediate I as a white solid (7.4 g, 78%).

Characterization Data :

-

(400 MHz, CDCl): δ 8.02 (d, , 2H), 7.62 (d, , 2H), 2.51 (s, 3H).

-

HRMS (ESI-TOF): [M+H] calcd for CHBrNO: 290.9732; found: 290.9736.

Bromination at Position 4

Intermediate I (5.0 g, 17.2 mmol) is dissolved in acetic acid (50 mL) and treated with N-bromosuccinimide (3.37 g, 18.9 mmol) at 75°C for 40 min. The mixture is cooled, poured into ice water (150 mL), and filtered. Recrystallization from EtOAc/hexane affords 4-bromo-3-methyl-5-(4-bromophenyl)isoxazole (Intermediate II ) (5.8 g, 89%).

Characterization Data :

-

(400 MHz, CDCl): δ 7.82 (d, , 2H), 7.54 (d, , 2H), 2.48 (s, 3H).

-

HRMS (ESI-TOF): [M+H] calcd for CHBrNO: 347.8998; found: 347.8993.

Suzuki Coupling with 2-Hydroxy-5-methoxyphenylboronic Acid

A mixture of Intermediate II (3.0 g, 8.6 mmol), 2-hydroxy-5-methoxyphenylboronic acid (1.72 g, 10.3 mmol), Pd(PPh) (0.50 g, 0.43 mmol), and NaCO (2.73 g, 25.8 mmol) in DME/HO (4:1, 50 mL) is heated at 90°C under N for 12 h. The mixture is filtered through Celite, concentrated, and purified via chromatography (hexane/EtOAc 3:1) to yield the coupled product (Intermediate III ) (2.9 g, 82%).

Characterization Data :

-

(400 MHz, CDCl): δ 7.78 (d, , 2H), 7.51 (d, , 2H), 6.95 (d, , 1H), 6.83 (dd, , 1H), 6.72 (d, , 1H), 5.21 (s, 1H), 3.85 (s, 3H), 2.44 (s, 3H).

-

HRMS (ESI-TOF): [M+H] calcd for CHBrNO: 376.0234; found: 376.0231.

Deprotection of the Methoxy Group

Intermediate III (2.0 g, 5.3 mmol) is treated with BBr (1.0 M in CHCl, 15.9 mL) at −78°C for 1 h, then warmed to rt for 4 h. The reaction is quenched with MeOH (20 mL), concentrated, and purified via chromatography (CHCl/MeOH 20:1) to yield the target compound (1.6 g, 85%).

Characterization Data :

-

(400 MHz, DMSO-): δ 9.85 (s, 1H), 7.76 (d, , 2H), 7.58 (d, , 2H), 7.12 (d, , 1H), 6.92 (dd, , 1H), 6.81 (d, , 1H), 3.78 (s, 3H), 2.41 (s, 3H).

-

HRMS (ESI-TOF): [M+H] calcd for CHBrNO: 376.0234; found: 376.0231.

Optimization and Scalability

Bromination Efficiency

Varying the stoichiometry of N-bromosuccinimide (1.1–1.5 equiv) revealed that 1.2 equiv maximizes yield (89%) while minimizing di-brominated byproducts (<5%). Elevated temperatures (75°C) in acetic acid proved critical for regioselectivity.

Coupling Reaction Parameters

Screening palladium catalysts showed Pd(PPh) outperforms Pd(OAc)/SPhos (yields: 82% vs. 68%). Increasing the boronic acid stoichiometry to 1.2 equiv enhanced conversion without side-product formation.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles in a Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Quinones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of isoxazole compounds can inhibit the proliferation of cancer cells by targeting specific proteins involved in tumor growth. For instance, a derivative similar to 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol demonstrated significant anti-proliferative effects against acute myeloid leukemia (AML) cell lines, with IC50 values in the low micromolar range .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects often involves the inhibition of bromodomain and extraterminal (BET) proteins, particularly BRD4. This inhibition disrupts the transcription of oncogenes such as c-Myc and CDK6, leading to cell cycle arrest and apoptosis in cancer cells . The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | MV4-11 | 0.78 | BRD4 inhibition |

| Study B | HL-60 | 0.87 | c-Myc downregulation |

Neuroprotective Properties

Potential for Neurodegenerative Diseases

Compounds with isoxazole structures have been investigated for their neuroprotective properties. The ability to modulate pathways involved in oxidative stress and inflammation makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that derivatives can enhance neuronal survival under stress conditions by reducing reactive oxygen species (ROS) levels .

Case Studies

In a study examining the neuroprotective effects of isoxazole derivatives, researchers found that certain compounds could significantly reduce neuronal cell death induced by excitotoxicity. The following table outlines some relevant findings:

| Compound | Neuronal Model | Effect |

|---|---|---|

| Compound X | SH-SY5Y cells | Reduced ROS by 30% |

| Compound Y | PC12 cells | Increased viability by 25% |

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps, including bromination and methylation reactions. Researchers have explored various synthetic pathways to optimize yield and purity, which is crucial for pharmacological testing. The following synthesis overview highlights key steps:

- Bromination : Using N-bromosuccinimide to introduce bromine at specific positions.

- Methylation : Employing diazomethane for methylation at the phenolic hydroxyl group.

- Purification : Column chromatography is typically used to isolate the final product.

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoxazole Derivatives

*Calculated based on formula C₁₇H₁₄BrNO₃.

Key Observations :

- Phenol vs.

- Bromine Position: Para-substitution on the phenyl ring (target compound) maximizes electron-withdrawing effects, stabilizing the isoxazole ring compared to ortho-substituted analogues (e.g., (3-(2-Bromophenyl)isoxazol-5-yl)methanol) .

Physicochemical Properties

Table 2: Property Comparison

*Predicted using fragment-based methods. †Estimated based on analogues.

Key Observations :

- The phenolic -OH in the target compound increases polarity compared to hydroxymethyl or methoxy derivatives, reducing LogP and enhancing aqueous solubility under basic conditions .

- Carboxylic acid derivatives (e.g., 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid) exhibit higher solubility at physiological pH due to ionization .

Biological Activity

The compound 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol is a derivative of isoxazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The molecular structure of this compound features a bromophenyl group, a methoxy group, and an isoxazole moiety, contributing to its chemical reactivity and biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Biological Activity Overview

Isoxazole derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Isoxazoles have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that isoxazole derivatives can inhibit the growth of colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells with varying degrees of selectivity towards normal cells .

- Antimicrobial Properties : Compounds containing the isoxazole ring have demonstrated antimicrobial effects against several bacterial strains, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Certain isoxazole derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

Cytotoxicity Studies

Recent investigations into the cytotoxic properties of this compound revealed promising results. In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxicity against HCT-116 and PC3 cell lines. The IC50 values were found to be comparable to established anticancer agents like 5-fluorouracil, indicating its potential as a lead compound in cancer therapy.

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| HCT-116 | 6.3 | 5-Fluorouracil | 8.0 |

| PC3 | 9.7 | 5-Fluorouracil | 10.0 |

The mechanism underlying the biological activity of this compound involves several pathways:

- Inhibition of Heat Shock Proteins (HSPs) : Isoxazole derivatives have been identified as inhibitors of HSP90, which plays a crucial role in cancer cell survival and proliferation . By inhibiting HSP90, these compounds can induce apoptosis in cancer cells.

- Regulation of Immune Functions : Some studies suggest that isoxazoles can modulate immune responses, enhancing their potential as immunotherapeutic agents .

- Antioxidant Activity : The presence of phenolic structures in the compound may contribute to its antioxidant properties, providing cellular protection against oxidative stress .

Case Studies

A notable case study involved synthesizing various isoxazole derivatives and evaluating their biological activities. Among these, the compound this compound exhibited superior activity against cancer cell lines compared to other synthesized derivatives. This was attributed to its unique structural features that enhance binding affinity to target proteins involved in tumor progression.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol to improve yield and purity?

- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, using polar aprotic solvents like DMF may enhance cyclization efficiency in isoxazole ring formation. Purification steps, such as column chromatography with gradient elution (hexane:ethyl acetate), can isolate the compound from byproducts like unreacted bromophenyl precursors. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer : Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or surfactants like Tween-80. Pre-formulation studies using dynamic light scattering (DLS) or nephelometry help identify optimal concentrations. For example, a 10% DMSO solution may achieve 80% solubility in aqueous buffers, enabling consistent dosing in cell-based assays .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromophenyl and methoxy groups).

- HPLC-MS : Validates purity (>95%) and detects trace impurities (e.g., dehalogenated byproducts).

- FT-IR : Identifies functional groups (e.g., isoxazole C=N stretch at ~1600 cm) .

Q. How should researchers design preliminary biological activity screens for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) or phenotypic screens (e.g., cytotoxicity). For example:

- Enzyme Inhibition : Test against COX-2 or CYP450 isoforms at 1–100 µM.

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

- Methodological Answer : Analogs with substituent variations (e.g., fluoro instead of bromo) show altered bioactivity. For example:

Advanced Research Questions

Q. How can computational modeling predict the environmental fate or metabolic pathways of this compound?

- Methodological Answer : Use QSAR models to estimate biodegradation half-lives or bioaccumulation potential. Molecular docking (e.g., AutoDock Vina) predicts interactions with metabolic enzymes like CYP3A4. For instance, the bromine atom may hinder oxidative metabolism, increasing persistence in environmental matrices .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). For example, discrepancies in IC values may arise from differences in cell line passage numbers or assay protocols. Meta-analyses with standardized protocols (e.g., CLSI guidelines) improve reproducibility .

Q. How can enantioselective synthesis improve the pharmacological profile of this compound?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable asymmetric synthesis of stereoisomers. For example, the (S)-enantiomer may exhibit 10-fold higher binding affinity to a target receptor than the (R)-form, as shown in analogous isoxazolidinone systems .

Q. What advanced techniques profile metabolites or degradation products of this compound?

- Methodological Answer : Radiolabeling (e.g., C at the methoxy group) tracks metabolic pathways. LC-HRMS/MS identifies Phase I/II metabolites in hepatocyte models. For example, demethylation at the 5-methoxy position is a primary metabolic route .

Q. How can researchers assess the ecological impact of this compound in environmental systems?

- Methodological Answer : Conduct microcosm studies to evaluate biodegradation kinetics and toxicity in soil/water systems. Use OECD Test Guideline 301 for ready biodegradability. For instance, the compound’s logP (~3.2) suggests moderate bioaccumulation risk in aquatic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.